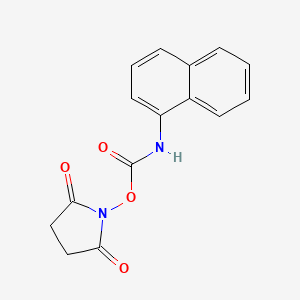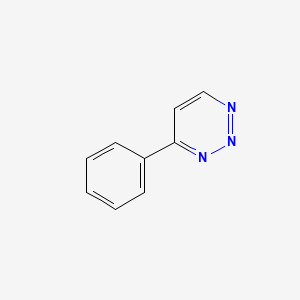![molecular formula C7H14O B14326445 1-[(Propan-2-yl)oxy]but-2-ene CAS No. 104684-92-6](/img/structure/B14326445.png)
1-[(Propan-2-yl)oxy]but-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-[(Propan-2-yl)oxy]but-2-ene can be synthesized through several methods. One common approach involves the reaction of 2-butanol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then undergoes nucleophilic attack by the isopropyl alcohol to form the desired ether.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also employ catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
1-[(Propan-2-yl)oxy]but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Alcohols and alkenes.
科学研究应用
1-[(Propan-2-yl)oxy]but-2-ene has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-[(Propan-2-yl)oxy]but-2-ene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the ether bond is cleaved through nucleophilic attack, resulting in the formation of new chemical species.
相似化合物的比较
Similar Compounds
1-[(Propan-2-yl)oxy]propane: Similar structure but with a shorter carbon chain.
1-[(Propan-2-yl)oxy]butane: Similar structure but with a saturated carbon chain.
1-[(Propan-2-yl)oxy]pent-2-ene: Similar structure but with a longer carbon chain.
Uniqueness
1-[(Propan-2-yl)oxy]but-2-ene is unique due to its specific carbon chain length and the presence of a double bond, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
104684-92-6 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC 名称 |
1-propan-2-yloxybut-2-ene |
InChI |
InChI=1S/C7H14O/c1-4-5-6-8-7(2)3/h4-5,7H,6H2,1-3H3 |
InChI 键 |
NJAGKENVGWJYJQ-UHFFFAOYSA-N |
规范 SMILES |
CC=CCOC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


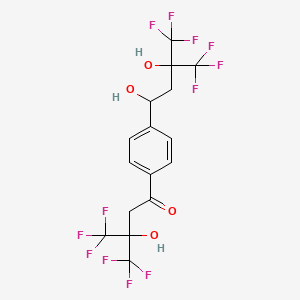
![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
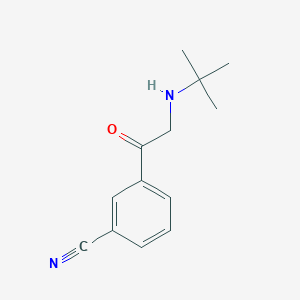
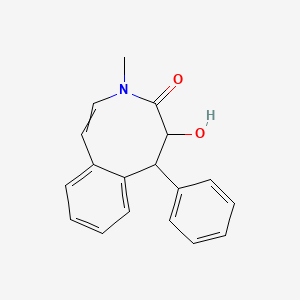
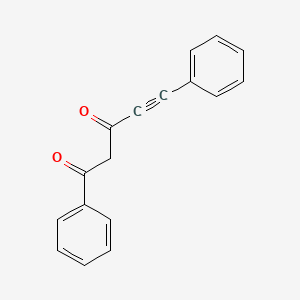
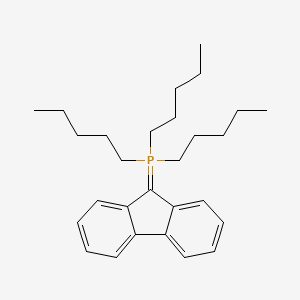
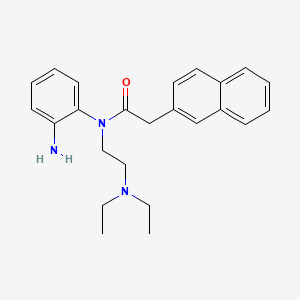
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)
